2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine
Overview
Description
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of difluoromethoxy, phenyl, and trifluoromethyl groups attached to a pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and asymmetric trifluoromethylation . These reactions require specific reagents and conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and ensure the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique chemical properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme activity and protein interactions.
Medicine: The compound has potential applications in drug discovery and development. Its trifluoromethyl group can enhance the pharmacokinetic properties of drug candidates, making them more effective and stable.
Industry: In the industrial sector, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, affecting their activity. The compound may also interact with cellular membranes, altering their properties and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and pyridine ring but differs in the presence of chloro and fluoro substituents.
2-Fluoro-5-(trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethoxy and phenyl groups.
Uniqueness
2-Difluoromethoxy-3-phenyl-5-(trifluoromethyl)pyridine is unique due to the combination of difluoromethoxy, phenyl, and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, while the phenyl group contributes to its aromatic character.
Properties
IUPAC Name |
2-(difluoromethoxy)-3-phenyl-5-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-12(15)20-11-10(8-4-2-1-3-5-8)6-9(7-19-11)13(16,17)18/h1-7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVXTYQMNDKUCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.